N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13652968
InChI: InChI=1S/C27H23NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h1,3-13,15,24-25H,14,16-17H2,(H,28,31)(H,29,30)/t25-/m0/s1
SMILES: C#CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C27H23NO5
Molecular Weight: 441.5 g/mol

N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine

CAS No.:

Cat. No.: VC13652968

Molecular Formula: C27H23NO5

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine -

Specification

Molecular Formula C27H23NO5
Molecular Weight 441.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-ynoxyphenyl)propanoic acid
Standard InChI InChI=1S/C27H23NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h1,3-13,15,24-25H,14,16-17H2,(H,28,31)(H,29,30)/t25-/m0/s1
Standard InChI Key NLBOBVFYZGTQJJ-VWLOTQADSA-N
Isomeric SMILES C#CCOC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C#CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C#CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine is a modified phenylalanine residue with two critical functional groups:

  • Fmoc Group: A fluorenylmethoxycarbonyl moiety protecting the α-amino group during peptide synthesis .

  • Propynyl Ether: A propargyloxy group (-O-CH₂-C≡CH) attached to the phenyl ring’s meta position, introducing alkyne functionality .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₇H₂₃NO₅
Molecular Weight441.5 g/mol
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-ynoxyphenyl)propanoic acid
SMILES NotationC#CCOC1=CC=CC(=C1)CC@@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
XLogP3-AA (Hydrophobicity)4.7

The compound’s stereochemistry, denoted by the (2S) configuration, ensures compatibility with natural L-amino acids in peptide chains . The propynyl ether’s alkyne group enables click chemistry applications, such as Huisgen cycloadditions, for bioconjugation .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS) Context

The Fmoc group is pivotal in SPPS, allowing sequential deprotection under mild basic conditions (e.g., piperidine) while retaining acid-labile side-chain protections . Synthesis of N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine typically involves:

  • Protection of L-Phenylalanine: Introducing the Fmoc group to the amino terminus using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dimethylformamide (DMF) .

  • Etherification: Reacting 3-hydroxy-L-phenylalanine with propargyl bromide to install the propynyl ether moiety .

  • Purification: Chromatographic techniques (e.g., HPLC) achieve ≥95% purity, critical for peptide synthesis .

Stereochemical Control

The (2S) configuration is preserved using Evans’ chiral auxiliaries, as demonstrated in analogous Fmoc-protected amino acids . This ensures enantiomeric purity, crucial for maintaining peptide bioactivity .

Applications in Peptide Science

Enhanced Peptide Stability

The propynyl ether moiety reduces oxidative degradation of phenylalanine residues, extending peptide half-life in biological environments . Comparative studies show that peptides incorporating this derivative exhibit 30–50% greater stability in serum compared to unmodified analogs.

Conformational Constraint

By restricting rotation around the phenyl ring’s C-O bond, the propynyl ether group imposes conformational constraints, stabilizing β-turn or α-helix structures . This is exemplified in cyclic peptide designs targeting protein-protein interactions .

Bioconjugation and Drug Delivery

The alkyne group facilitates site-specific modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables:

  • Attachment of fluorescent tags for imaging .

  • PEGylation to improve pharmacokinetics .

  • Ligand conjugation for targeted drug delivery.

Research Advancements and Case Studies

Antimicrobial Peptides (AMPs)

A 2024 study utilized N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine to synthesize AMPs with enhanced membrane permeability. Modified peptides showed a 4-fold increase in efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Oncology Therapeutics

Incorporating this derivative into cyclic RGD peptides improved binding affinity to αvβ3 integrins (IC₅₀ = 12 nM vs. 35 nM for unmodified peptides), enhancing tumor-targeting efficiency in murine models .

Neuropeptide Analogues

Modification of neuropeptide Y (NPY) with the propynyl ether group increased resistance to proteolytic cleavage by dipeptidyl peptidase-4, prolonging its anorexigenic effect in preclinical trials .

Comparative Analysis with Related Derivatives

Table 2: Functional Comparison of Modified Phenylalanine Derivatives

DerivativeFunctional GroupKey ApplicationStability Enhancement
N-Fmoc-3-(2-propyn-1-yloxy)-L-PhePropynyl etherBioconjugation, SPPS30–50%
Fmoc-Phe(3-Me)-OH MethylSteric hindrance15–20%
(2S,3R)-3-Phenylpipecolic acid Cyclic constraintConformational control40–60%

The propynyl ether derivative uniquely combines stability and click chemistry compatibility, distinguishing it from methyl or cyclic analogs .

Challenges and Future Directions

Scalability Limitations

Current synthesis routes require multi-step purification, limiting industrial-scale production. Advances in continuous-flow chemistry could address this .

In Vivo Stability

While serum stability is improved, hepatic clearance remains a challenge. Future work may explore PEGylated variants or prodrug strategies .

Expanding Click Chemistry Applications

Ongoing research focuses on strain-promoted azide-alkyne cycloaddition (SPAAC) to eliminate copper catalysts, enhancing biocompatibility .

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